Technical Documentation Center

4-Ethoxy-2-hydroxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethoxy-2-hydroxybenzoic acid
  • CAS: 10435-55-9

Core Science & Biosynthesis

Foundational

The Emerging Therapeutic Potential of 4-Ethoxy-2-hydroxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract 4-Ethoxy-2-hydroxybenzoic acid, a derivative of salicylic acid, represents a compelling yet underexplored molecule in the landscape of therapeutic agent development. While direct research on this specific compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Ethoxy-2-hydroxybenzoic acid, a derivative of salicylic acid, represents a compelling yet underexplored molecule in the landscape of therapeutic agent development. While direct research on this specific compound is nascent, a comprehensive analysis of its structural progenitors—salicylic acid and 4-hydroxybenzoic acid—and related alkoxybenzoic acid analogs provides a strong rationale for its investigation across multiple therapeutic domains. This technical guide synthesizes the existing body of knowledge to illuminate the potential anti-inflammatory, analgesic, and anticancer applications of 4-ethoxy-2-hydroxybenzoic acid. We will delve into the mechanistic underpinnings of these potential activities, propose robust experimental workflows for their validation, and present a forward-looking perspective on the development of this promising compound.

Introduction: Unveiling a Candidate Molecule

4-Ethoxy-2-hydroxybenzoic acid is a phenolic compound belonging to the hydroxybenzoic acid class.[1] Structurally, it is a derivative of 2-hydroxybenzoic acid (salicylic acid), a cornerstone of anti-inflammatory therapy for over a century, and shares features with 4-hydroxybenzoic acid (4-HBA), a versatile platform chemical with known biological activities.[1][2][3] The introduction of an ethoxy group at the 4-position of the salicylic acid scaffold is a key structural modification that has the potential to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While research on 4-ethoxy-2-hydroxybenzoic acid is in its early stages, a recent study has highlighted its potential as an anti-biofilm agent against Staphylococcus aureus, demonstrating its ability to inhibit biofilm formation and enhance the efficacy of vancomycin.[4] This finding, coupled with the well-established therapeutic profiles of its parent compounds, provides a strong impetus for a more thorough investigation of its broader therapeutic potential.

Potential Mechanisms of Action: A Hypothesis-Driven Approach

The therapeutic potential of 4-ethoxy-2-hydroxybenzoic acid can be inferred from the known mechanisms of its structural relatives. The following sections outline the most plausible pathways through which this compound may exert its effects.

Anti-inflammatory and Analgesic Pathways

The anti-inflammatory and analgesic properties of salicylic acid and its derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[3][5] It is highly probable that 4-ethoxy-2-hydroxybenzoic acid shares this mechanism.

Anti-inflammatory and Analgesic Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain 4E2HBA 4-Ethoxy-2-hydroxybenzoic acid 4E2HBA->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the cyclooxygenase pathway by 4-Ethoxy-2-hydroxybenzoic acid.

Furthermore, derivatives of 4-hydroxybenzoic acid have been shown to possess anti-inflammatory effects.[6] The ethoxy modification in 4-ethoxy-2-hydroxybenzoic acid may enhance its ability to penetrate cell membranes and interact with intracellular targets involved in the inflammatory cascade.

Anticancer Mechanisms

Salicylic acid and its derivatives have demonstrated antitumor activity through various mechanisms, including the induction of apoptosis and the modulation of tumor glucose metabolism.[5] Studies have shown that these compounds can act on cyclooxygenase (COX) and 6-phosphofructo-1-kinase (PFK).[5] Additionally, some hydroxybenzoic acids have been reported to inhibit histone deacetylase (HDAC) enzymes in breast cancer cells, leading to apoptosis.[7] Given its structural similarity, 4-ethoxy-2-hydroxybenzoic acid may also exhibit anticancer properties through these or related pathways.

Anticancer Mechanisms 4E2HBA 4-Ethoxy-2-hydroxybenzoic acid COX_Inhibition COX Inhibition 4E2HBA->COX_Inhibition HDAC_Inhibition HDAC Inhibition 4E2HBA->HDAC_Inhibition Apoptosis_Induction Induction of Apoptosis COX_Inhibition->Apoptosis_Induction HDAC_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest HDAC_Inhibition->Cell_Cycle_Arrest

Caption: Postulated anticancer mechanisms of 4-Ethoxy-2-hydroxybenzoic acid.

Potential Therapeutic Applications

Based on the mechanistic insights derived from its structural analogs, 4-ethoxy-2-hydroxybenzoic acid holds promise in several therapeutic areas.

Inflammatory Disorders

The potential for COX inhibition makes 4-ethoxy-2-hydroxybenzoic acid a candidate for the treatment of a wide range of inflammatory conditions, including rheumatoid arthritis and other autoimmune diseases. Its efficacy would be comparable to other non-steroidal anti-inflammatory drugs (NSAIDs).

Pain Management

As a potential analgesic, this compound could be effective in managing mild to moderate pain.[8] The ethoxy group may influence its pharmacokinetic profile, potentially leading to a longer duration of action or improved central nervous system penetration for certain types of pain.

Oncology

The multifaceted anticancer potential of salicylic acid derivatives suggests that 4-ethoxy-2-hydroxybenzoic acid could be investigated as a standalone or adjuvant therapy for various cancers.[5][9] Its potential to induce apoptosis and arrest the cell cycle warrants further investigation in relevant cancer cell lines and animal models.

Infectious Diseases

The demonstrated anti-biofilm activity against S. aureus opens up a novel therapeutic avenue for 4-ethoxy-2-hydroxybenzoic acid.[4] It could be developed as a treatment for chronic biofilm-associated infections, potentially in combination with conventional antibiotics to overcome resistance.

Proposed Experimental Workflows for Validation

To rigorously evaluate the therapeutic potential of 4-ethoxy-2-hydroxybenzoic acid, a systematic and multi-tiered experimental approach is essential.

In Vitro Efficacy and Mechanistic Studies

InVitro_Workflow Start 4-Ethoxy-2-hydroxybenzoic acid Synthesis & Characterization COX_Assay COX-1/COX-2 Inhibition Assays Start->COX_Assay Cytokine_Profiling LPS-stimulated Macrophage Cytokine Profiling (ELISA) Start->Cytokine_Profiling Cancer_Cell_Lines Cancer Cell Line Viability Assays (e.g., MTT, XTT) Start->Cancer_Cell_Lines Biofilm_Assay S. aureus Biofilm Inhibition & Eradication Assays Start->Biofilm_Assay End Data Analysis & Lead Optimization COX_Assay->End Cytokine_Profiling->End Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Cancer_Cell_Lines->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cancer_Cell_Lines->Cell_Cycle_Analysis HDAC_Assay HDAC Activity Assays Cancer_Cell_Lines->HDAC_Assay Apoptosis_Assay->End Cell_Cycle_Analysis->End HDAC_Assay->End Biofilm_Assay->End

Caption: A proposed workflow for the in vitro evaluation of 4-Ethoxy-2-hydroxybenzoic acid.

Step-by-Step Protocol for COX Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-ethoxy-2-hydroxybenzoic acid for COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, 96-well plates, plate reader.

  • Procedure: a. Prepare a series of dilutions of 4-ethoxy-2-hydroxybenzoic acid. b. In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control. c. Incubate at 37°C for a specified time. d. Initiate the reaction by adding arachidonic acid. e. Stop the reaction and measure the absorbance at the recommended wavelength. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Preclinical Evaluation

Promising in vitro results should be followed by evaluation in relevant animal models.

Table 1: Proposed In Vivo Models for Therapeutic Evaluation

Therapeutic AreaAnimal ModelKey Endpoints
Inflammation Carrageenan-induced paw edema in ratsPaw volume, myeloperoxidase (MPO) activity, cytokine levels in paw tissue
Pain Acetic acid-induced writhing test in miceNumber of writhes, latency to response
Cancer Xenograft tumor models in immunocompromised miceTumor volume, body weight, survival analysis, biomarker analysis of tumor tissue
Infection S. aureus biofilm infection model (e.g., subcutaneous implant)Bacterial load (CFU/g tissue), biofilm biomass, inflammatory markers

Step-by-Step Protocol for Carrageenan-Induced Paw Edema Model:

  • Objective: To assess the in vivo anti-inflammatory activity of 4-ethoxy-2-hydroxybenzoic acid.

  • Animals: Male Wistar rats (180-200 g).

  • Procedure: a. Acclimatize animals for at least one week. b. Administer 4-ethoxy-2-hydroxybenzoic acid or a vehicle control orally or intraperitoneally at various doses. A positive control group receiving a standard NSAID (e.g., indomethacin) should be included. c. After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. e. Calculate the percentage of edema inhibition for each group. f. At the end of the experiment, euthanize the animals and collect paw tissue for biochemical analysis (MPO, cytokines).

Synthesis and Characterization

The synthesis of 4-ethoxy-2-hydroxybenzoic acid can be achieved through standard organic chemistry techniques. A plausible synthetic route involves the Williamson ether synthesis starting from a suitably protected dihydroxybenzoic acid derivative.

Synthesis_Pathway Starting_Material 2,4-Dihydroxybenzoic acid Protection Protection of Carboxylic Acid Starting_Material->Protection Protected_Intermediate Protected 2,4-Dihydroxybenzoate Protection->Protected_Intermediate Ether_Synthesis Williamson Ether Synthesis (Ethyl iodide, Base) Protected_Intermediate->Ether_Synthesis Ethoxy_Intermediate Protected 4-Ethoxy-2-hydroxybenzoate Ether_Synthesis->Ethoxy_Intermediate Deprotection Deprotection Ethoxy_Intermediate->Deprotection Final_Product 4-Ethoxy-2-hydroxybenzoic acid Deprotection->Final_Product

Caption: A plausible synthetic route for 4-Ethoxy-2-hydroxybenzoic acid.

Characterization of the final product should be performed using standard analytical methods to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the arrangement of atoms.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -OH, -C=O, C-O-C).
High-Performance Liquid Chromatography (HPLC) Assessment of purity.
Melting Point Analysis A physical constant used as an indicator of purity.[10]

Future Directions and Conclusion

4-Ethoxy-2-hydroxybenzoic acid stands as a molecule of significant interest at the intersection of established pharmacology and novel therapeutic discovery. The foundational knowledge of its structural relatives provides a robust framework for predicting its biological activities. The preliminary evidence of its anti-biofilm properties adds an exciting and clinically relevant dimension to its potential applications.

Future research should focus on a systematic evaluation of its efficacy and safety profile, beginning with the proposed in vitro and in vivo studies. A thorough investigation of its pharmacokinetic and toxicological properties will be crucial for its progression as a clinical candidate. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related alkoxy-substituted 2-hydroxybenzoic acids, could lead to the identification of even more potent and selective therapeutic agents.

References

  • MDPI. (n.d.). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Retrieved from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • PubMed. (n.d.). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. 8(02), 060-068.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. Retrieved from [Link]

  • PubMed. (n.d.). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structural analysis and antitumor activity of new salicylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-hydroxybenzoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Ethoxy-2-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Water-soluble salicylic acid derivatives as analgesics and antipyretics.
  • Google Patents. (n.d.). Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. Retrieved from [Link]

  • MDPI. (n.d.). Involvement of Salicylic Acid on Antioxidant and Anticancer Properties, Anthocyanin Production and Chalcone Synthase Activity in Ginger (Zingiber officinale Roscoe) Varieties. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

  • PubMed. (n.d.). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. Retrieved from [Link]

  • Futurity.org. (2023). Common pain med ingredient could treat blood cancers. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • DrugBank Online. (n.d.). 4-Amino-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 4-Ethoxy-2-hydroxybenzoic Acid in the Synthesis of Novel Antimicrobial Agents

Introduction The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Substituted benzoic acids represent a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Substituted benzoic acids represent a versatile class of precursors, offering multiple functionalization points for the synthesis of diverse heterocyclic and acyclic compounds with significant biological activity. Among these, 4-Ethoxy-2-hydroxybenzoic acid is a promising, yet underexplored, starting material. Its unique substitution pattern—a carboxylic acid for amide and ester formation or cyclization, a hydroxyl group for etherification or as a directing group in electrophilic substitution, and an ethoxy group influencing lipophilicity and electronic properties—makes it an attractive scaffold for generating molecular diversity.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of three distinct classes of potential antimicrobial agents derived from 4-Ethoxy-2-hydroxybenzoic acid: benzimidazoles , hydrazone derivatives , and chalcones . The methodologies are grounded in established chemical principles and are designed to be adaptable for researchers in drug discovery and medicinal chemistry. Furthermore, standardized protocols for the evaluation of antimicrobial efficacy are presented to ensure the generation of reliable and reproducible data.

The Strategic Advantage of the 4-Ethoxy-2-hydroxybenzoic Acid Scaffold

The selection of 4-Ethoxy-2-hydroxybenzoic acid as a starting material is predicated on a sound structure-activity relationship (SAR) rationale. The benzoic acid moiety is a well-established pharmacophore in many antimicrobial drugs, and its derivatives are known to disrupt microbial cellular processes.[1] The hydroxyl and ethoxy substituents allow for fine-tuning of the physicochemical properties of the final compounds. The ethoxy group, in particular, can enhance membrane permeability, a critical factor for intracellular drug targets.

Part 1: Synthesis of a Key Intermediate: 4-Ethoxy-2-hydroxybenzohydrazide

A pivotal intermediate for one of the proposed synthetic pathways is the corresponding hydrazide. This transformation of the carboxylic acid functional group opens up a versatile route to hydrazone derivatives.

Protocol 1: Two-Step Synthesis of 4-Ethoxy-2-hydroxybenzohydrazide

This protocol details the conversion of 4-Ethoxy-2-hydroxybenzoic acid to its methyl ester, followed by hydrazinolysis.

Step 1: Esterification of 4-Ethoxy-2-hydroxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-Ethoxy-2-hydroxybenzoic acid in 150 mL of methanol.

  • Catalysis: Carefully add 2-3 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-ethoxy-2-hydroxybenzoate.

Step 2: Hydrazinolysis of Methyl 4-ethoxy-2-hydroxybenzoate

  • Reaction Setup: Dissolve the crude methyl 4-ethoxy-2-hydroxybenzoate from the previous step in 100 mL of ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (approximately 10 mL).

  • Reflux: Reflux the mixture for 8-12 hours. The formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture in an ice bath to complete the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to afford 4-Ethoxy-2-hydroxybenzohydrazide.[2]

Part 2: Synthesis of Potential Antimicrobial Agents

Pathway A: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[3][4] Their mechanism of action often involves the inhibition of microbial DNA gyrase or disruption of microtubule synthesis.[4][5] The Phillips-Ladenburg synthesis provides a classic and reliable method for their preparation from carboxylic acids and o-phenylenediamines.

Protocol 2: Synthesis of 2-(4-Ethoxy-2-hydroxyphenyl)-1H-benzimidazole
  • Reaction Setup: Combine equimolar amounts of 4-Ethoxy-2-hydroxybenzoic acid and an o-phenylenediamine derivative in a round-bottom flask.

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst.

  • Heating: Heat the reaction mixture at 150-160 °C for 2-4 hours with constant stirring.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent such as ethanol to yield the purified benzimidazole derivative.[6]

G A 4-Ethoxy-2-hydroxybenzoic Acid C Polyphosphoric Acid (PPA) Heat A->C B o-Phenylenediamine B->C D 2-(4-Ethoxy-2-hydroxyphenyl)-1H-benzimidazole C->D Phillips-Ladenburg Condensation

Fig. 1: Synthesis of Benzimidazole Derivatives.
Pathway B: Synthesis of Hydrazone Derivatives

Hydrazones are characterized by the >C=N-NH-C=O linkage and are known to exhibit a wide range of biological activities, including antimicrobial properties.[2] They can be readily synthesized by the condensation of a hydrazide with an aldehyde or ketone.

Protocol 3: Synthesis of 4-Ethoxy-2-hydroxy-N'-[(phenyl)methylidene]benzohydrazide
  • Reaction Setup: In a suitable solvent such as ethanol, dissolve 4-Ethoxy-2-hydroxybenzohydrazide (from Protocol 1).

  • Aldehyde Addition: Add an equimolar amount of a selected aromatic aldehyde (e.g., benzaldehyde).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours.

  • Isolation: The product often precipitates out of the solution upon cooling.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure hydrazone derivative.[7]

Reactant 1Reactant 2Product Class
4-Ethoxy-2-hydroxybenzoic Acido-PhenylenediamineBenzimidazole
4-Ethoxy-2-hydroxybenzohydrazideAromatic AldehydeHydrazone
4-Ethoxy-2-hydroxyacetophenoneAromatic AldehydeChalcone
Table 1: Proposed Synthetic Pathways from 4-Ethoxy-2-hydroxybenzoic Acid and its Derivatives.
Pathway C: Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide array of biological activities, including potent antimicrobial effects. Their synthesis is typically achieved through a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

To utilize 4-Ethoxy-2-hydroxybenzoic acid for chalcone synthesis, it must first be converted to the corresponding acetophenone. A plausible, though multi-step, route involves the Fries rearrangement of an esterified precursor.

Protocol 4: Proposed Synthesis of a Chalcone Derivative

Step 1: Synthesis of 4-Ethoxy-2-hydroxyacetophenone (via Fries Rearrangement)

  • Esterification: Acetylate the phenolic hydroxyl group of methyl 4-ethoxy-2-hydroxybenzoate using acetic anhydride in the presence of a base like pyridine.

  • Fries Rearrangement: Subject the resulting diester to a Fries rearrangement using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction promotes the migration of the acetyl group to the ortho position of the hydroxyl group, yielding 4-ethoxy-2-hydroxyacetophenone after work-up.

Step 2: Claisen-Schmidt Condensation

  • Reaction Setup: Dissolve the synthesized 4-Ethoxy-2-hydroxyacetophenone and an aromatic aldehyde in ethanol.

  • Base Catalysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the cooled reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.

G cluster_0 Precursor Synthesis cluster_1 Chalcone Synthesis A Methyl 4-ethoxy-2-hydroxybenzoate B Acetylation A->B C Fries Rearrangement B->C D 4-Ethoxy-2-hydroxyacetophenone C->D F Base Catalyst D->F E Aromatic Aldehyde E->F G Chalcone Derivative F->G Claisen-Schmidt Condensation

Fig. 2: Proposed Workflow for Chalcone Synthesis.

Part 3: Protocols for Antimicrobial Susceptibility Testing

Once the novel compounds are synthesized and purified, their antimicrobial activity must be rigorously evaluated. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized standards for these assays.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Protocol 6: Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized bacterial inoculum evenly across the surface of the agar.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth). The size of the zone correlates with the susceptibility of the microorganism to the compound.

G A Synthesized Compound B Prepare Stock Solution A->B C Serial Dilution (96-well plate) B->C D Add Standardized Bacterial Inoculum C->D E Incubate (18-24h) D->E F Determine MIC E->F

Fig. 3: Workflow for MIC Determination.

Conclusion

4-Ethoxy-2-hydroxybenzoic acid presents a valuable and versatile platform for the synthesis of novel antimicrobial agents. The protocols outlined in this guide provide a strategic framework for the rational design, synthesis, and evaluation of benzimidazole, hydrazone, and chalcone derivatives. By leveraging established synthetic methodologies and standardized antimicrobial screening techniques, researchers can systematically explore the chemical space around this scaffold and potentially identify lead compounds to address the urgent need for new anti-infective therapies. The inherent modularity of these synthetic routes allows for the creation of extensive compound libraries, facilitating comprehensive structure-activity relationship studies and the optimization of antimicrobial potency and selectivity.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]

  • Chouke, P. B., et al. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Tables. [Link]

  • Keri, R. S., et al. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed, [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Journal of Experimental and Applied Animal Sciences, 2020. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate, 2017. [Link]

  • Sharma, A., et al. Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 2018, 7(7): 834-841. [Link]

  • Gaba, M., et al. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research J. Pharm. and Tech., 2017, 10(7): 2400-2414. [Link]

  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PubMed Central, [Link]

  • Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry, 2017. [Link]

  • Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. National Institutes of Health, [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT, [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 2024. [Link]

  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PubMed Central, [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar, 2023. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC, 2020. [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 2022. [Link]

  • (PDF) Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate, [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Applied Microbiology and Biotechnology, 2022. [Link]

  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate, 2023. [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research, 2012. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central, 2022. [Link]

  • Synthesis and antimicrobial activity of novel chalcone derivative. LinkedIn, 2024. [Link]

  • (PDF) SYNTHESIS AND ANTICANCER ACTIVITY OF 4-HYDROXY BENZOIC ACID HYDRAZIDE-HYDRAZONES. ResearchGate, 2019. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central, [Link]

  • Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. Sryahwa Publications, 2017. [Link]

  • US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • (PDF) METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. European Patent Office, 2023. [Link]

  • Synthesis of 4-hydroxyacetophenone (Scheme-12),... ResearchGate, [Link]

  • Benzoic acid to Acetophenone conversion. YouTube, 2023. [Link]

  • SYNTHESIS OF CHALCONES. Jetir.Org, 2020. [Link]

  • Benzoic Acid to Acetophenone​. Brainly.in, 2021. [Link]

  • conversion of benzoic acid into acetophenone. YouTube, 2022. [Link]

  • The conversion of acetophenone into benzoic acid can be achieved by i. askIITians, [Link]

  • How will you convert benzene into acetophenone?. Quora, 2018. [Link]

  • US9061984B2 - Compounds related to chalcones and benzothienopyrimidines, their synthesis, and uses to treat diseases.

Sources

Application

Application Notes and Protocols: 4-Ethoxy-2-hydroxybenzoic Acid in Advanced Polymer Synthesis

Foreword for the Advanced Researcher The exploration of novel monomers is a cornerstone of innovation in polymer chemistry. While established building blocks like 4-hydroxybenzoic acid (HBA) have paved the way for commer...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The exploration of novel monomers is a cornerstone of innovation in polymer chemistry. While established building blocks like 4-hydroxybenzoic acid (HBA) have paved the way for commercial successes such as Vectra™, a thermotropic liquid crystalline polymer (LCP), the nuanced world of specialty polymers demands a broader palette of molecular architectures.[1][2][3] This document serves as a detailed guide to the prospective application of 4-Ethoxy-2-hydroxybenzoic acid, a substituted aromatic hydroxy acid, in the synthesis of advanced polyesters.

We will delve into the rationale for its use, hypothesizing its potential to create polymers with unique thermal, solubility, and liquid crystalline properties. The protocols herein are constructed from established principles of polyester chemistry and are designed to provide a robust starting point for your research and development endeavors.

Introduction to 4-Ethoxy-2-hydroxybenzoic Acid: A Monomer of Interest

4-Ethoxy-2-hydroxybenzoic acid is an aromatic carboxylic acid distinguished by two key functional groups: a hydroxyl (-OH) and a carboxylic acid (-COOH), making it a classic AB-type monomer for step-growth polymerization. Its structure is presented below:

PropertyValue
CAS Number 10435-55-9
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Melting Point 153-154 °C

The ethoxy (-OCH₂CH₃) substituent at the 4-position and the hydroxyl group at the 2-position are anticipated to impart distinct characteristics to the resulting polymer chain compared to the widely used 4-hydroxybenzoic acid. Specifically, the ethoxy group may:

  • Enhance Solubility: The flexible ethyl chain can improve the solubility of the resulting polymer in organic solvents, facilitating processing and characterization.

  • Modify Liquid Crystalline Behavior: The presence of a side group can disrupt the packing of polymer chains, potentially lowering the melting point and altering the temperature range of any liquid crystalline phases.[3][4]

  • Influence Thermal Properties: The introduction of the ethoxy group may lower the glass transition temperature (Tg) compared to a polymer derived from unsubstituted HBA.

The 2-hydroxy position, isomeric to the more common 4-hydroxybenzoic acid, will also influence the geometry of the polymer backbone, potentially leading to different chain conformations and material properties.

Conceptual Application: Synthesis of a Novel Aromatic Polyester

The primary application of 4-Ethoxy-2-hydroxybenzoic acid in polymer chemistry is as a monomer for the synthesis of wholly aromatic polyesters. These polymers are known for their high thermal stability and mechanical strength.[2][3] By incorporating 4-Ethoxy-2-hydroxybenzoic acid, we can aim to create a new class of polyesters with tailored properties.

Proposed Polymerization Pathway: Melt Polycondensation

Melt polycondensation is a common and effective method for synthesizing aromatic polyesters.[4][5] The process typically involves the acetylation of the hydroxyl group followed by a high-temperature, vacuum-driven condensation polymerization.

The overall proposed reaction scheme is as follows:

G Monomer 4-Ethoxy-2-hydroxybenzoic acid AcetylatedMonomer 2-Acetoxy-4-ethoxybenzoic acid Monomer->AcetylatedMonomer Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->AcetylatedMonomer Polymer Poly(4-ethoxy-2-hydroxybenzoate) AcetylatedMonomer->Polymer Melt Polycondensation (High T, Vacuum) AceticAcid Acetic Acid (byproduct) Polymer->AceticAcid Evolves

Caption: Proposed reaction pathway for the synthesis of Poly(4-ethoxy-2-hydroxybenzoate).

Detailed Experimental Protocols

Protocol 1: Acetylation of 4-Ethoxy-2-hydroxybenzoic Acid

Objective: To prepare the acetylated monomer, 2-Acetoxy-4-ethoxybenzoic acid, which is more reactive in the subsequent polycondensation step.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
4-Ethoxy-2-hydroxybenzoic acid10435-55-9182.1718.22 g (0.1 mol)
Acetic Anhydride108-24-7102.0920.42 g (0.2 mol)
Pyridine (catalyst)110-86-179.100.5 mL
Toluene108-88-392.14100 mL

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Thermometer

Procedure:

  • To the three-neck flask, add 4-Ethoxy-2-hydroxybenzoic acid, toluene, and a magnetic stir bar.

  • Begin stirring and purge the flask with nitrogen for 10 minutes.

  • Add acetic anhydride and pyridine to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature.

  • The product, 2-Acetoxy-4-ethoxybenzoic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold toluene.

  • Dry the product in a vacuum oven at 60 °C overnight.

  • Characterize the product by ¹H NMR and FTIR to confirm complete acetylation.

Protocol 2: Melt Polycondensation to Synthesize Poly(4-ethoxy-2-hydroxybenzoate)

Objective: To polymerize the acetylated monomer into a high molecular weight polyester.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
2-Acetoxy-4-ethoxybenzoic acidN/A224.2022.42 g (0.1 mol)
Antimony(III) oxide (catalyst)1309-64-4291.520.02 g

Equipment:

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • High-temperature heating mantle.

  • Vacuum pump capable of reaching <1 Torr.

Procedure:

G cluster_0 Stage 1: Initial Heating cluster_1 Stage 2: Polymerization cluster_2 Stage 3: High Vacuum cluster_3 Stage 4: Recovery A Charge reactor with acetylated monomer and catalyst B Purge with Nitrogen A->B C Heat to 200 °C under N₂ flow B->C D Increase temperature to 250 °C C->D E Observe acetic acid distillation D->E F Increase temperature to 280 °C E->F G Apply vacuum (<1 Torr) F->G H Increase stirrer torque indicates increased viscosity G->H I Hold for 2-3 hours H->I J Cool reactor under Nitrogen I->J K Isolate polymer J->K

Caption: Workflow for the melt polycondensation of 2-Acetoxy-4-ethoxybenzoic acid.

  • Stage 1: Initial Heating

    • Charge the polymerization reactor with 2-Acetoxy-4-ethoxybenzoic acid and antimony(III) oxide.

    • Assemble the reactor and purge with dry nitrogen for 20 minutes to remove oxygen.

    • With a slow nitrogen flow, heat the reactor to 200 °C to melt the monomer.

  • Stage 2: Polymerization

    • Once the monomer is molten, begin mechanical stirring.

    • Gradually increase the temperature to 250 °C over 1 hour. Acetic acid will begin to distill off.

    • After the initial vigorous distillation of acetic acid subsides, increase the temperature to 280 °C over another hour.

  • Stage 3: High Vacuum

    • Gradually apply vacuum to the system, reducing the pressure to below 1 Torr.

    • Continue stirring at 280 °C under high vacuum for 2-3 hours. The viscosity of the melt will increase significantly, which can be observed by an increase in the torque on the mechanical stirrer. This is indicative of an increase in polymer molecular weight.

  • Stage 4: Recovery

    • After the desired polymerization time, release the vacuum with nitrogen.

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Carefully isolate the solid polymer from the reactor. The polymer may be a solid plug that needs to be mechanically broken up.

Characterization and Validation

The successful synthesis of the polymer should be validated through a series of characterization techniques:

TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm the formation of ester linkages and the disappearance of carboxylic acid and acetyl groups.Appearance of a strong ester C=O stretch (~1735 cm⁻¹). Disappearance of the broad O-H stretch of the carboxylic acid.
¹H and ¹³C NMR Spectroscopy Determine the chemical structure of the polymer repeat unit.Spectra consistent with the proposed poly(4-ethoxy-2-hydroxybenzoate) structure.
Gel Permeation Chromatography (GPC) Determine the molecular weight and molecular weight distribution (polydispersity index, PDI).High molecular weight polymer with a PDI typical for step-growth polymerization (~2).
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg), melting temperature (Tm), and any liquid crystalline phase transitions.[3]Measurement of thermal transitions, which can be compared to other aromatic polyesters.
Thermogravimetric Analysis (TGA) Assess the thermal stability of the polymer.Determination of the decomposition temperature, expected to be high for a wholly aromatic polyester.
Polarized Optical Microscopy Visualize any liquid crystalline textures.Observation of birefringent textures in the melt, indicative of a liquid crystalline phase.

Concluding Remarks for the Innovator

The protocols and conceptual framework provided here offer a scientifically grounded pathway for the exploration of 4-Ethoxy-2-hydroxybenzoic acid as a novel monomer in polymer chemistry. The introduction of the ethoxy side group is a deliberate design choice aimed at creating a new generation of aromatic polyesters with potentially enhanced processability and unique properties. As with any research endeavor, the parameters outlined should be considered a starting point, and optimization of reaction conditions will be key to achieving the desired material properties. We are confident that this guide will serve as a valuable resource for researchers and scientists in the field of advanced materials and drug development.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • ResearchGate. Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • ResearchGate. Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. [Link]

  • National Institutes of Health. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

  • CAS Common Chemistry. 4-Ethoxy-2-hydroxybenzoic acid. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. [Link]

  • MDPI. Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. [Link]

  • Office of Scientific and Technical Information. Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). [Link]

  • ACS Publications. Kinetics of the Polymerization of 4-Acetoxybenzoic Acid and 6-Acetoxy-2-naphthoic Acid. [Link]

  • National Institutes of Health. Annealing effect of thermotropic liquid crystalline copolyester fibers on thermo-mechanical properties and morphology. [Link]

  • Indian Academy of Sciences. Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. [Link]

  • PubChem. 4-Ethoxybenzoic acid. [Link]

  • Sci-Hub. Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. [Link]

  • ResearchGate. Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethoxy-2-hydroxybenzoic Acid Solubility

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-Ethoxy-2-hydroxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Ethoxy-2-hydroxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the solubility of this compound in organic solvents. We will address common experimental challenges, explain the underlying chemical principles, and provide protocols to ensure you can confidently handle this compound in your research.

A Note on Data Availability: Direct, quantitative solubility data for 4-Ethoxy-2-hydroxybenzoic acid in a wide range of organic solvents is not extensively published in publicly available literature. Therefore, this guide synthesizes information based on the well-understood principles of organic chemistry, the known properties of its constituent functional groups (carboxylic acid, hydroxyl, and ether), and available data for structurally similar compounds like 4-hydroxybenzoic acid and salicylic acid.[1][2] We strongly recommend experimental verification for your specific application, and a protocol for this is provided within this guide.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm trying to dissolve 4-Ethoxy-2-hydroxybenzoic acid in my chosen solvent, but it's not dissolving or is dissolving very slowly. What's going wrong?

Answer:

This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Causality: The dissolution rate and extent are governed by the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the compound's crystal lattice (solute-solute) and the solvent's intermolecular forces.[3] 4-Ethoxy-2-hydroxybenzoic acid has strong hydrogen bonding capabilities via its carboxylic acid and hydroxyl groups, leading to a stable crystal structure that can be difficult to break apart.

  • Immediate Troubleshooting Steps:

    • Increase Temperature: Gently warming the solution is the most effective initial step. Increased kinetic energy helps break the crystal lattice bonds and increases the solubility of most solid organic compounds.[4] Be cautious not to exceed the solvent's boiling point or cause decomposition of the acid.

    • Agitation: Ensure the mixture is being stirred or agitated vigorously. This increases the interaction between the solute and solvent molecules at the surface of the solid particles.

    • Particle Size Reduction: If you are starting with large crystals, grinding the solid into a fine powder will significantly increase the surface area available for solvation, leading to a faster dissolution rate.

  • Logical Troubleshooting Workflow:

    G start Compound Not Dissolving step1 Is the solution being agitated? start->step1 step2 Grind the solid to a fine powder step1->step2 No step3 Gently heat the solution step1->step3 Yes step2->step3 step4 Has solubility improved? step3->step4 step5 Consider a different solvent. (See Solvent Selection FAQ) step4->step5 No end_success Problem Resolved step4->end_success Yes end_fail Consult further resources step5->end_fail

    Caption: Troubleshooting workflow for dissolution issues.

Question 2: My compound dissolved at a higher temperature, but it crashed out of solution (precipitated) when it cooled down. How can I prevent this?

Answer:

This indicates that you created a supersaturated solution. The solubility of 4-Ethoxy-2-hydroxybenzoic acid is temperature-dependent, and the concentration you achieved at a higher temperature exceeded the solubility limit at room temperature.[4]

  • For Storage/Reaction: If you need the compound to remain in solution at a lower temperature, your only option is to work with a lower concentration that is within the solubility limit at that target temperature. Alternatively, you can use a solvent in which the compound has higher intrinsic solubility (see Table 1).

  • For Crystallization: This phenomenon is precisely what is leveraged for purification by recrystallization. If this was your goal, you have succeeded. To control the crystal growth (e.g., to obtain larger, purer crystals), you should allow the solution to cool slowly. Rapid cooling often traps impurities and results in the formation of fine powders.

Question 3: I need to use a nonpolar solvent for my reaction, but 4-Ethoxy-2-hydroxybenzoic acid has very poor solubility. What are my options?

Answer:

The polar carboxylic acid and hydroxyl groups make this compound poorly soluble in nonpolar solvents like hexane or toluene.[5] The principle of "like dissolves like" is at play here.[5]

  • Use a Co-solvent: You can often increase solubility by using a co-solvent system. Add a small amount of a polar aprotic solvent (e.g., THF, acetone) or a polar protic solvent (e.g., ethanol) to your nonpolar solvent. This polar co-solvent can interact with the polar groups of the acid, helping to solvate it within the bulk nonpolar medium.

  • Phase-Transfer Catalysis: For reactions, a phase-transfer catalyst can be used. This involves a reagent that can bring the deprotonated (anionic) form of the acid from an aqueous or polar phase into the nonpolar organic phase to react.

  • Derivatization: If the protocol allows, you could temporarily convert the highly polar carboxylic acid into a less polar ester. This dramatically increases solubility in nonpolar solvents. The ester can often be hydrolyzed back to the carboxylic acid after the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for dissolving 4-Ethoxy-2-hydroxybenzoic acid?

Based on its structure, the best solvents will be polar organic solvents capable of hydrogen bonding.

  • Excellent Solubility (Predicted): Polar protic solvents like methanol, ethanol, and isopropanol are expected to be excellent choices. They can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and carboxylic acid groups.[1][2]

  • Good Solubility (Predicted): Polar aprotic solvents like acetone, tetrahydrofuran (THF), and ethyl acetate should also be effective.[1][6] The carbonyl or ether oxygens in these solvents can act as hydrogen bond acceptors.

  • Poor to Insoluble (Predicted): Nonpolar solvents such as toluene, hexane, and cyclohexane are expected to be poor solvents due to the molecule's high polarity.[5] Halogenated solvents like dichloromethane and chloroform may show slight solubility but are generally not ideal.[1]

Q2: How do the functional groups of 4-Ethoxy-2-hydroxybenzoic acid influence its solubility?

The solubility is a direct result of the balance between its polar and nonpolar components.

G cluster_molecule 4-Ethoxy-2-hydroxybenzoic Acid cluster_interactions Intermolecular Forces mol Structure (Simplified) polar Polar Solvents (e.g., Ethanol, Water) mol->polar Strong H-Bonding (COOH, OH groups) Favorable Interaction nonpolar Nonpolar Solvents (e.g., Hexane) mol->nonpolar Weak van der Waals (Aromatic ring, Ethoxy chain) Unfavorable Interaction

Caption: Molecular interactions influencing solubility.

  • Carboxylic Acid (-COOH): This is the most dominant polar group. It is an excellent hydrogen bond donor and acceptor, driving solubility in polar protic solvents.[7] It can also deprotonate in the presence of a base to form a highly soluble carboxylate salt.[3]

  • Hydroxyl (-OH): This phenolic hydroxyl group is also a strong hydrogen bond donor and acceptor, further enhancing solubility in polar solvents.

  • Ethoxy Group (-OCH2CH3) & Benzene Ring: These parts of the molecule are more nonpolar or hydrophobic. As the size of the nonpolar alkyl group increases in a series of compounds, solubility in polar solvents like water decreases.[7][8] While the ethoxy group is relatively small, it contributes more hydrophobic character than a simple hydroxyl group.

Q3: How does pH affect the solubility of this compound?

The carboxylic acid group makes the solubility highly pH-dependent. In a neutral organic solvent, you are dissolving the protonated, neutral molecule. However, if you are working in a two-phase system (e.g., organic solvent and an aqueous buffer), the pH of the aqueous phase is critical.

  • Basic Conditions (pH > pKa): In the presence of an aqueous base (e.g., sodium hydroxide, sodium bicarbonate), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt.[4] This salt is an ion and is typically much more soluble in the aqueous phase than the neutral compound is in the organic phase.[3][7] This principle is the foundation of extraction techniques for separating acidic compounds.[9]

  • Acidic Conditions (pH < pKa): The compound will remain in its neutral, protonated form, favoring solubility in organic solvents over an acidic aqueous phase.

Data Summary

As specific quantitative data is scarce, the following table provides a qualitative and predictive summary of solubility for 4-Ethoxy-2-hydroxybenzoic acid based on chemical principles and data from analogous compounds. This table should be used as a guideline for solvent screening, not as a substitute for experimental measurement.

Table 1: Predicted Qualitative Solubility of 4-Ethoxy-2-hydroxybenzoic Acid at Room Temperature

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighExcellent hydrogen bond donors and acceptors, readily solvating the -COOH and -OH groups.[1][2]
Polar Aprotic Acetone, THF, DMSOHigh to ModerateGood hydrogen bond acceptors.[6][10] Solubility is generally high but may be slightly less than in protic solvents.
Esters Ethyl AcetateModerateCan act as a hydrogen bond acceptor; moderate polarity.
Halogenated Dichloromethane (DCM), ChloroformLowWeakly polar. May dissolve small amounts but generally poor solvents for this compound.[1]
Aromatic Toluene, BenzeneVery LowPrimarily nonpolar; unable to effectively solvate the highly polar functional groups.[5]
Aliphatic Hexane, CyclohexaneInsolubleNonpolar; "like dissolves like" principle predicts very poor interaction.[5]

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

This protocol provides a reliable, self-validating method to determine the solubility of 4-Ethoxy-2-hydroxybenzoic acid in a solvent of your choice.

Objective: To determine the saturation solubility of 4-Ethoxy-2-hydroxybenzoic acid in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 4-Ethoxy-2-hydroxybenzoic acid (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation:

    • Set the shaker or water bath to the desired constant temperature (e.g., 298.15 K / 25 °C). Allow it to equilibrate.

    • Prepare a series of calibration standards of the compound in the chosen solvent for later analysis.

  • Sample Preparation:

    • Add an excess amount of 4-Ethoxy-2-hydroxybenzoic acid to a vial. "Excess" means adding enough solid so that some remains undissolved even at equilibrium.

    • Accurately pipette a known volume of the solvent (e.g., 2.00 mL) into the vial.

  • Equilibration:

    • Securely cap the vial and place it in the temperature-controlled shaker.

    • Allow the mixture to shake for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to be certain. The solution is at equilibrium when the concentration of the dissolved solid no longer changes over time.

  • Sample Withdrawal and Analysis:

    • After equilibration, stop the agitation and let the vials stand undisturbed in the temperature bath for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any microscopic undissolved particles.

    • Accurately dilute the saturated solution with a known volume of solvent to bring its concentration into the linear range of your analytical method (HPLC or UV-Vis).

    • Analyze the concentration of the diluted sample using your pre-calibrated instrument.

  • Calculation:

    • Back-calculate the original concentration of the saturated solution using the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.

Repeat the experiment at least in triplicate to ensure reproducibility.

References

  • Solubility of Things. 4-Ethoxybenzoic acid. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • PubChem. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. [Link]

  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in.... [Link]

  • NMPPDB. 4-Hydroxybenzoic acid. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. 4.4 Solubility. [Link]

  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). [Link]

  • Journal of Chemical & Engineering Data. Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • University of Tikrit. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Community College of Baltimore County. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

  • ACS Publications. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Ethoxy-2-hydroxybenzoic acid

Welcome to the technical support guide for the synthesis of 4-Ethoxy-2-hydroxybenzoic acid. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scalin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Ethoxy-2-hydroxybenzoic acid. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to production. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles to ensure both success and safety in your operations.

Frequently Asked Questions (FAQs)

Section 1: The Core Carboxylation Reaction

The industrial synthesis of hydroxybenzoic acids typically relies on the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under heat and pressure.[1][2] For 4-Ethoxy-2-hydroxybenzoic acid, the process begins with 4-ethoxyphenol.

Question 1: My reaction yield is consistently low after scaling up. What are the most critical parameters to investigate?

Answer: Low yield in a scaled-up Kolbe-Schmitt reaction is a frequent issue, often stemming from a combination of factors that are less pronounced at the lab scale. The primary areas to investigate are:

  • Incomplete Phenoxide Formation: The reaction requires the quantitative conversion of 4-ethoxyphenol to its corresponding phenoxide (typically sodium or potassium salt). Ensure your base (e.g., NaOH, KOH) is stoichiometric or in slight excess and that water is effectively removed before the carboxylation step. Residual water can hydrolyze the phenoxide and interfere with the reaction.

  • Suboptimal Temperature and Pressure: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[1] High temperatures are necessary, but excessive heat can lead to decomposition and the formation of unwanted byproducts.[3] The CO2 pressure is critical for driving the carboxylation equilibrium forward. A leak in the reactor or insufficient pressure will drastically reduce yields.

  • Inefficient Mass Transfer & Mixing: As scale increases, achieving homogeneous mixing becomes challenging, especially in a gas-solid reaction. If the powdered phenoxide is not adequately agitated, its exposure to the CO2 gas will be limited, resulting in an incomplete reaction. This is often the single most significant challenge in scale-up.

Troubleshooting Workflow: Diagnosing Low Yield

LowYield_Troubleshooting Start Low Yield Observed CheckPhenoxide Verify Phenoxide Formation (e.g., via titration of a sample) Start->CheckPhenoxide CheckConditions Review Reaction Conditions (Temp, Pressure Logs) Start->CheckConditions CheckMixing Evaluate Mixing Efficiency (Visual inspection, torque monitoring) Start->CheckMixing Incomplete Incomplete Formation CheckPhenoxide->Incomplete Test Fails Suboptimal Deviation from Setpoint CheckConditions->Suboptimal Logs Show Deviation PoorMixing Poor Agitation CheckMixing->PoorMixing Evidence of Caking Solution_Base Action: Increase base stoichiometry. Improve pre-reaction drying. Incomplete->Solution_Base Solution_Conditions Action: Calibrate sensors. Check for leaks. Optimize T/P. Suboptimal->Solution_Conditions Solution_Mixing Action: Modify agitator design. Optimize stirring speed. Consider a solvent-based system. PoorMixing->Solution_Mixing

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: I am isolating the wrong isomer, 3-ethoxy-4-hydroxybenzoic acid, instead of the desired 4-ethoxy-2-hydroxybenzoic acid. How can I control the regioselectivity?

Answer: This is a classic challenge in the Kolbe-Schmitt reaction. The regioselectivity (carboxylation at the ortho vs. para position to the hydroxyl group) is primarily influenced by the choice of the alkali metal counter-ion and the reaction temperature.

  • Sodium Phenoxide (Na+): Tends to favor the formation of the ortho isomer (salicylic acid derivatives). This is attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide, which directs the CO2 to the ortho position. For your target molecule, using sodium 4-ethoxyphenoxide is the correct choice.

  • Potassium Phenoxide (K+): Tends to favor the formation of the para isomer (4-hydroxybenzoic acid derivatives).[2] The larger potassium ion does not form as stable a chelate, allowing the reaction to proceed under thermodynamic control, which favors the sterically less hindered para position.

  • Temperature: Higher temperatures can cause the initially formed ortho-product (kinetic product) to rearrange to the more thermodynamically stable para-product.

To selectively synthesize 4-Ethoxy-2-hydroxybenzoic acid, you must use sodium hydroxide to form the sodium phenoxide and maintain the reaction temperature carefully to prevent rearrangement to the undesired isomer.

ParameterFor ortho-Carboxylation (Target)For para-Carboxylation (Side-Product)Rationale
Alkali Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Na+ forms a stable chelate, directing CO2 to the ortho position. K+ is larger and favors thermodynamic para product.[2]
Temperature Lower range (e.g., 125-150°C)Higher range (>150°C)Higher temperatures can provide the energy needed to overcome the activation barrier for rearrangement to the more stable para isomer.[3]
Section 2: Work-up and Purification

Question 3: My crude product is a dark, tarry material that is difficult to purify. What causes this discoloration and how can I prevent it?

Answer: Phenolic compounds are highly susceptible to oxidation, especially at the elevated temperatures used in the Kolbe-Schmitt reaction.[4] This oxidation leads to highly colored polymeric impurities.

Causality & Prevention:

  • Presence of Oxygen: The primary cause is residual air (oxygen) in the reactor. At high temperatures, this will oxidize both the 4-ethoxyphenol starting material and the 4-Ethoxy-2-hydroxybenzoic acid product.

  • Prevention Protocol:

    • Inert Atmosphere: The most critical step is to ensure a strictly inert atmosphere. Before heating, the reactor must be thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen.[4]

    • Maintain Inert Gas Blanket: Maintain a positive pressure of the inert gas throughout the reaction and cool-down phases.

    • Antioxidants (Optional): In some cases, small amounts of a reducing agent like sodium sulfite can be added to scavenge trace oxygen, though this can complicate purification.

    • Control Temperature: Avoid overheating, as decomposition and oxidation rates increase exponentially with temperature.[3]

Question 4: What is a robust, scalable method for purifying the crude product?

Answer: A multi-step approach combining extraction and recrystallization is typically required for high purity.

Step-by-Step Purification Protocol:

  • Dissolution and Filtration: After the reaction, cool the solid mass and dissolve it in hot water. The desired product exists as a sodium salt and is water-soluble, along with any unreacted sodium 4-ethoxyphenoxide. Insoluble, tarry byproducts can be removed at this stage by hot filtration through a bed of filter aid (e.g., celite).

  • Acidification and Precipitation: Transfer the warm, filtered aqueous solution to a separate vessel. Slowly add a strong mineral acid (e.g., HCl, H2SO4) with vigorous stirring until the pH is acidic (pH ~2-3). This protonates the carboxylate and phenoxide groups, causing the 4-Ethoxy-2-hydroxybenzoic acid to precipitate out of the solution, as it is poorly soluble in acidic water.

  • Isolation: The precipitated solid is isolated by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Recrystallization: The key to high purity is selecting an appropriate solvent system for recrystallization.

    • Solvent Selection: An ethanol/water or isopropanol/water mixture is often effective. The crude product is dissolved in the minimum amount of hot alcohol, and then hot water is added until the solution becomes faintly cloudy (the cloud point). A small amount of alcohol is then added to redissolve the solid, and the solution is allowed to cool slowly.

    • Decolorization: If the product is still colored, activated carbon can be added to the hot alcoholic solution before the addition of water. Boil for a few minutes and then filter the hot solution to remove the carbon before proceeding with crystallization.[3]

Synthetic and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Final Purification Start 4-Ethoxyphenol + NaOH Drying Water Removal (Vacuum, Heat) Start->Drying Carboxylation Pressurize with CO2 Heat (125-150°C) Drying->Carboxylation Dissolve Dissolve in Hot Water Carboxylation->Dissolve Filter_Hot Hot Filtration (Removes Tars) Dissolve->Filter_Hot Acidify Acidify with HCl to pH 2-3 Filter_Hot->Acidify Filter_Cold Isolate Crude Product (Cold Filtration) Acidify->Filter_Cold Recrystallize Recrystallize from Ethanol/Water Filter_Cold->Recrystallize Dry_Final Dry Final Product (Vacuum Oven) Recrystallize->Dry_Final Final_Product High-Purity Product Dry_Final->Final_Product

Caption: Overall workflow for the synthesis and purification.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Available at: [Link]

  • Organic Syntheses. (1925). p-HYDROXYBENZOIC ACID. Organic Syntheses, 5, 65. Available at: [Link]

  • Buehler, C. A., & Cate, W. E. (1941). p-HYDROXYBENZOIC ACID. Organic Syntheses, 1, 317. Available at: [Link]

  • Wikipedia. (2023). Kolbe–Schmitt reaction. In Wikipedia. Available at: [Link]

Sources

Troubleshooting

Preventing byproduct formation in 4-Ethoxy-2-hydroxybenzoic acid reactions

Welcome to the technical support center for the synthesis and purification of 4-Ethoxy-2-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Ethoxy-2-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic routes, minimizing byproduct formation and maximizing the yield and purity of the target compound.

Frequently Asked Questions (FAQs): Understanding Byproduct Formation

Q1: What is the most common synthetic route for 4-Ethoxy-2-hydroxybenzoic acid and what are the primary byproducts?

The most prevalent industrial method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction .[1][2][3][4][5] In the case of 4-Ethoxy-2-hydroxybenzoic acid, the synthesis typically starts from 3-ethoxyphenol. This precursor is first treated with a strong base, such as sodium or potassium hydroxide, to form the corresponding phenoxide.[2][3][5] The phenoxide then undergoes electrophilic substitution with carbon dioxide under pressure and elevated temperature to yield the desired carboxylated product.[2][3][5]

The primary byproducts encountered in this synthesis are:

  • Isomeric Products: The main isomeric byproduct is 2-Ethoxy-4-hydroxybenzoic acid . The regioselectivity of the carboxylation (i.e., whether the carboxyl group adds ortho or para to the hydroxyl group) is a critical factor.

  • Decarboxylation Product: Under the reaction conditions, the desired product or intermediates can undergo decarboxylation, reverting to the starting material, 3-ethoxyphenol .[6][7]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 3-ethoxyphenol in the final product mixture.

  • Di-carboxylation Products: Although less common, over-carboxylation can lead to di-carboxylated species like 4-ethoxy-2,6-dihydroxybenzoic acid .

Q2: What factors influence the formation of the undesired 2-Ethoxy-4-hydroxybenzoic acid isomer?

The ratio of ortho to para carboxylation in the Kolbe-Schmitt reaction is highly dependent on the reaction conditions and the cation used.[2][8]

  • Cation Choice: The choice of alkali metal hydroxide is crucial. Using sodium hydroxide tends to favor ortho-carboxylation, while potassium hydroxide generally favors the formation of the para-hydroxybenzoic acid.[2][3] This is attributed to the coordination of the cation with the phenoxide and carbon dioxide.

  • Temperature: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer.[8]

  • Pressure: The pressure of carbon dioxide influences the rate of carboxylation. Insufficient pressure can lead to incomplete reaction and a higher proportion of unreacted starting material.

Q3: Why does decarboxylation occur and how can it be minimized?

Decarboxylation is the loss of the carboxyl group as carbon dioxide, and it is a common side reaction for hydroxybenzoic acids, especially at elevated temperatures.[6][7] The mechanism is often facilitated by the presence of the hydroxyl group, which can stabilize the transition state.[7]

To minimize decarboxylation:

  • Temperature Control: Avoid excessively high temperatures during the reaction and work-up. The stability of hydroxybenzoic acids decreases with increasing temperature.

  • pH Control: The rate of decarboxylation can be pH-dependent. In some cases, maintaining a specific pH range during work-up and purification can suppress this side reaction.[7]

Troubleshooting Guide: Optimizing the Synthesis of 4-Ethoxy-2-hydroxybenzoic Acid

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of 4-Ethoxy-2-hydroxybenzoic acid via the Kolbe-Schmitt reaction of 3-ethoxyphenol.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Phenoxide Formation Ensure anhydrous conditions. Use a slight excess of a strong, dry base (e.g., potassium hydroxide).The phenoxide is the active nucleophile in the Kolbe-Schmitt reaction. Water will compete with the phenol for the base and can hydrolyze the phenoxide once formed.
Insufficient CO2 Pressure Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically >5 atm).Carbon dioxide is a weak electrophile, and sufficient pressure is required to drive the carboxylation equilibrium towards the product side.[2][4]
Sub-optimal Reaction Temperature Optimize the reaction temperature. For potassium phenoxides, temperatures around 150-200°C are often employed.[8]The rate of carboxylation is temperature-dependent. However, excessively high temperatures can lead to decarboxylation.[8]
Issue 2: High Levels of the Isomeric Byproduct (2-Ethoxy-4-hydroxybenzoic acid)
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Choice of Base Use potassium hydroxide as the base.Potassium cations are known to favor the formation of the para-hydroxybenzoic acid isomer in the Kolbe-Schmitt reaction.[2][3]
Reaction Temperature Too Low Gradually increase the reaction temperature within the optimal range.Higher temperatures can favor the formation of the thermodynamically more stable para-isomer.[8]
Issue 3: Presence of Unreacted 3-Ethoxyphenol
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress by techniques like TLC or HPLC.The carboxylation reaction may require several hours to reach completion.
Poor Mixing Ensure efficient stirring to maximize the contact between the solid phenoxide and gaseous CO2.In a heterogeneous reaction, mass transfer limitations can hinder the reaction rate.
Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Byproduct Analysis cluster_troubleshooting Corrective Actions cluster_end Resolution Start Low Purity or Yield Analysis Identify Major Impurity (e.g., Isomer, Starting Material) Start->Analysis Isomer High Isomer Content? Analysis->Isomer Unreacted High Unreacted SM? Isomer->Unreacted No Base Switch to KOH Base Isomer->Base Yes LowYield Overall Low Yield? Unreacted->LowYield No Time Increase Reaction Time Unreacted->Time Yes Pressure Increase CO2 Pressure LowYield->Pressure Yes End Achieve >95% Purity LowYield->End No Temp Optimize Temperature Base->Temp Temp->End Time->Pressure Pressure->End G 3-Ethoxyphenol 3-Ethoxyphenol Potassium 3-ethoxyphenoxide Potassium 3-ethoxyphenoxide 3-Ethoxyphenol->Potassium 3-ethoxyphenoxide  + KOH - H2O Dipotassium 4-ethoxy-2-hydroxybenzoate Dipotassium 4-ethoxy-2-hydroxybenzoate Potassium 3-ethoxyphenoxide->Dipotassium 4-ethoxy-2-hydroxybenzoate  + CO2 (180-200°C, 5-10 atm) 4-Ethoxy-2-hydroxybenzoic acid 4-Ethoxy-2-hydroxybenzoic acid Dipotassium 4-ethoxy-2-hydroxybenzoate->4-Ethoxy-2-hydroxybenzoic acid  + 2 HCl - 2 KCl

Caption: Synthetic pathway for 4-Ethoxy-2-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

References

  • Brooks, P. R., et al. (2006). A Mild and Selective Cleavage of Primary Alkyl Aryl Ethers. J. Org. Chem., 71, 7103-7105. Available at: [Link]

  • Brown, B. R., Hammick, D. Ll., & Scholefield, A. J. B. (1950). The mechanism of decarboxylation. Part V. Kinetics of the decarboxylation of hydroxybenzoic acids. Journal of the Chemical Society (Resumed), 778-780. Available at: [Link]

  • Gevorgyan, V., et al. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Ethers. J. Org. Chem., 65, 6179-6186. Available at: [Link]

  • Goossen, L. J., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(43), 14245-14249. Available at: [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • Iwanami, T., et al. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 14(10), 2442-2445. Available at: [Link]

  • Jadhav, S. D., et al. (2013). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 5(1), 163-168. Available at: [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). BYJU'S. Available at: [Link]

  • Mandal, T., et al. (2025). Organophotocatalyzed Chemoselective Dealkylation of Phenols. Org. Lett., 27, 315-321. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • MDPI. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Available at: [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]

  • Nomura, M., et al. (2002). Regioselective Carboxylation of Phenols with Carbon Dioxide. Journal of the Japan Petroleum Institute, 45(6), 347-357. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • ResearchGate. (2025). Mechanism of anaerobic ether cleavage: Conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium SP. Available at: [Link]

  • RSC Publishing. (n.d.). Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. Available at: [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Available at: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Ethoxy-2-hydroxybenzoic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide provides in-depth answers and troubleshooting strategies for selecting an optimal recrystallization solvent for 4-Etho...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth answers and troubleshooting strategies for selecting an optimal recrystallization solvent for 4-Ethoxy-2-hydroxybenzoic acid. Our goal is to move beyond simple protocols and explain the fundamental principles that empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the ideal properties of a recrystallization solvent for 4-Ethoxy-2-hydroxybenzoic acid?

A1: The success of any recrystallization hinges on the choice of solvent.[1] An ideal solvent creates a delicate solubility balance that can be manipulated by temperature. The core criteria are:

  • High Solubility at High Temperatures: The solvent must completely dissolve your crude 4-Ethoxy-2-hydroxybenzoic acid, along with any soluble impurities, near its boiling point. This ensures the formation of a homogeneous solution from which pure crystals can grow.

  • Low Solubility at Low Temperatures: As the solution cools, the solvent's capacity to dissolve your target compound must decrease significantly, forcing the pure compound to crystallize out of the solution.[2] A steep solubility curve with respect to temperature is the hallmark of an excellent recrystallization solvent.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of 4-Ethoxy-2-hydroxybenzoic acid to prevent a phenomenon known as "oiling out" (see FAQ 6). While the exact melting point for this specific compound is not readily published, structurally similar compounds like 4-ethoxybenzoic acid (197 °C)[3] and 4-hydroxybenzoic acid (213-217 °C)[4] have high melting points, giving you a wide range of suitable solvents.

  • Inertness: The solvent must not chemically react with your compound.[2][5] Given the presence of phenolic hydroxyl and carboxylic acid groups, highly reactive solvents should be avoided.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after your product crystallizes).[2]

  • Volatility: The solvent should be volatile enough to be easily removed from the surface of your final crystals during the drying process.[5]

Q2: Based on its chemical structure, how can I predict which solvents will work for 4-Ethoxy-2-hydroxybenzoic acid?

A2: The principle of "like dissolves like" is your primary guide.[6] Let's analyze the structure of 4-Ethoxy-2-hydroxybenzoic acid:

  • Polar Features: It contains a carboxylic acid (-COOH) and a hydroxyl (-OH) group. Both are capable of strong hydrogen bonding.

  • Non-Polar Features: It has an aromatic benzene ring and an ethoxy group (-OCH₂CH₃), which contribute non-polar, van der Waals interactions.

This dual nature—moderate polarity with hydrogen bonding capability—suggests that polar protic solvents, especially alcohols, are excellent starting points. They can hydrogen bond with the solute, but the non-polar regions of both solvent and solute will also interact favorably.

  • Good Candidates (for single or mixed systems): Alcohols (Ethanol, Methanol), Water, Acetone, Ethyl Acetate.

  • Poor Candidates (but potential anti-solvents): Non-polar solvents like Hexane or Toluene will likely have very poor solubility for this compound even when hot.

Q3: What is a logical starting point for solvent screening?

A3: A systematic screening with small amounts of your crude product is the most efficient approach. The following table provides a logical starting point for screening, based on the principles discussed.

Table 1: Candidate Solvents for Recrystallization of 4-Ethoxy-2-hydroxybenzoic Acid

SolventBoiling Point (°C)PolarityRationale & Predicted Behavior
Water 100HighLikely poor solubility at room temperature but may dissolve the compound when hot, making it a potential single solvent.[6] Excellent as an "anti-solvent" with alcohols.
Ethanol 78HighExcellent starting point. The hydroxyl group can hydrogen bond, and the ethyl group provides some non-polar character. Often shows a good solubility gradient with temperature for compounds like this.[7]
Methanol 65HighSimilar to ethanol but more polar and has a lower boiling point. May be too good of a solvent (high solubility even when cold), potentially leading to lower recovery.
Acetone 56Medium-HighA polar aprotic solvent. It may be too effective at dissolving the compound, even at room temperature, making crystal recovery difficult.[8] Worth testing, but lower on the priority list than ethanol.
Ethyl Acetate 77MediumAn ester that can act as a hydrogen bond acceptor. Its polarity is lower than alcohols, which could provide a desirable solubility profile.
Hexane 69LowUnlikely to dissolve the compound at any temperature. A prime candidate for an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethanol or ethyl acetate.
Q4: How do I perform a small-scale solvent screening experiment?

A4: This protocol is designed to quickly and efficiently test multiple solvent candidates using minimal material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 4-Ethoxy-2-hydroxybenzoic acid into several small test tubes, one for each solvent you plan to test.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise (around 0.5 mL to start) and swirl or stir vigorously.[8]

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because you will not be able to recover your product upon cooling.[8]

    • Observation B: If the solid is insoluble or only slightly soluble, proceed to the next step. This is a promising candidate.

  • Hot Solvent Test: Place the test tubes containing undissolved solid into a hot water or sand bath and bring the solvent to a gentle boil. Add more solvent dropwise, allowing the solution to return to a boil after each addition, until the solid just dissolves.

    • Observation C: If the solid dissolves completely, this is a good candidate solvent . Remove the test tube from the heat.

    • Observation D: If a large volume of solvent is required and the solid still does not dissolve, the solvent is unsuitable .

  • Cooling Test: Allow the hot, clear solutions (from Observation C) to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

    • Observation E: The formation of a large quantity of crystals indicates an excellent solvent choice .

    • Observation F: If only a few or no crystals form, it suggests that either too much solvent was added, or the compound is still too soluble when cold. You can try evaporating some solvent and re-cooling.[9]

Q5: What are mixed solvent systems, and when should I use them for this compound?

A5: A mixed solvent system is used when no single solvent has the ideal solubility characteristics.[10] This technique, also known as anti-solvent crystallization, uses two miscible solvents:

  • Solvent 1 (The "Good" Solvent): Your compound is highly soluble in this solvent (e.g., Ethanol).

  • Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): Your compound is poorly soluble in this solvent (e.g., Water).

For 4-Ethoxy-2-hydroxybenzoic acid, an Ethanol/Water system is a highly logical choice. Ethanol will readily dissolve the compound, while water, in which the organic molecule is less soluble, will act to reduce the overall solubility of the mixture and induce crystallization.[2]

Experimental Protocol: Mixed Solvent (Ethanol/Water) Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol required to form a clear solution.

  • Anti-Solvent Addition: While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness (turbidity).[11] This point of cloudiness is the saturation point.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.[10] This ensures you are starting from a perfectly saturated solution, which is crucial for forming pure crystals rather than an amorphous precipitate.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration.

The workflow for choosing between a single and mixed solvent system can be visualized as follows.

Solvent_Selection_Workflow cluster_screening Analysis of Screening Results cluster_mixed Mixed Solvent Protocol start Start: Crude Solid screen Perform Small-Scale Solvent Screening start->screen decision Good solubility hot? Poor solubility cold? screen->decision single_solvent YES: Use as a Single Solvent decision->single_solvent Yes mixed_solvent_path NO: Consider Mixed Solvent System decision->mixed_solvent_path No cool Slow Cool & Crystallize single_solvent->cool find_solvents Identify a 'Good' Solvent (dissolves compound) & a 'Bad' Anti-Solvent (does not dissolve) mixed_solvent_path->find_solvents dissolve Dissolve in min. amount of hot 'Good' Solvent find_solvents->dissolve add_anti Add hot 'Anti-Solvent' dropwise to cloud point dissolve->add_anti clarify Add drop of 'Good' Solvent to clarify add_anti->clarify clarify->cool end_node Pure Crystals cool->end_node

Caption: Logical workflow for selecting a recrystallization solvent system.

Q6: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A6: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid layer that is immiscible with the solvent. This happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. Impurities can also depress a compound's melting point, making oiling out more likely.

Troubleshooting Steps for Oiling Out:

  • Add More "Good" Solvent: Re-heat the mixture to boiling and add more of the primary ("good") solvent.[9] This can sometimes lower the saturation temperature of the solution to below the compound's melting point, allowing for proper dissolution.

  • Lower the Temperature: Switch to a different solvent with a lower boiling point. For example, if you observed oiling out in water (BP 100 °C), switching to ethanol (BP 78 °C) would be a logical step.

  • Change Solvent System: If using a single solvent, switch to a mixed-solvent pair. The addition of the second solvent can modulate the solution's properties to prevent oiling.

Q7: I've cooled my solution, but no crystals have formed. What should I do?

A7: This is a common issue that usually points to one of two problems: too much solvent was used, or the solution is supersaturated.

Troubleshooting Steps for No Crystal Formation:

  • Induce Nucleation: Crystal growth requires a nucleation site.

    • Scratch: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed: If you have a small crystal of the pure product, add it to the solution (a "seed crystal"). It will act as a template for further crystal growth.

  • Reduce Solvent Volume: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt to cool and crystallize again.[9]

  • Cool Further: Ensure the solution is thoroughly chilled. An ice-salt bath can achieve temperatures below 0 °C, which may be necessary to force crystallization if the compound has moderate cold-solvent solubility.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of New Haven. (n.d.). Recrystallization I. Retrieved from [Link]

  • Nichols, L. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-ethoxybenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

  • University of New Haven. (n.d.). Recrystallization II. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-ethoxy-3-hydroxybenzoic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Material Science: 4-Ethoxy-2-hydroxybenzoic Acid vs. 4-Hydroxybenzoic Acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of material science, the selection of appropriate monomers is param...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of material science, the selection of appropriate monomers is paramount to designing polymers with tailored properties. This guide provides a detailed comparison of two aromatic hydroxy acids: 4-Ethoxy-2-hydroxybenzoic acid and the widely utilized 4-Hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA). While both molecules offer a benzene ring, a carboxylic acid group, and a hydroxyl group, their structural differences—the presence and position of an ethoxy group—lead to significant, albeit not always experimentally documented, variations in their polymerization behavior and the final properties of the resulting materials.

This guide will delve into the known characteristics of polymers derived from 4-Hydroxybenzoic acid and, based on established principles of polymer chemistry, extrapolate the expected performance of materials synthesized from 4-Ethoxy-2-hydroxybenzoic acid. It is important to note that while extensive research exists for 4-Hydroxybenzoic acid, particularly in the realm of liquid crystal polymers (LCPs), publicly available experimental data on the material properties of polymers derived from 4-Ethoxy-2-hydroxybenzoic acid is scarce. Therefore, portions of this comparison are based on theoretical considerations and expert analysis.

At a Glance: Key Structural and Property Differences

Feature4-Hydroxybenzoic Acid4-Ethoxy-2-hydroxybenzoic Acid
Chemical Structure A single hydroxyl group para to the carboxylic acid.An ethoxy group para to the carboxylic acid and a hydroxyl group ortho to it.
Molecular Weight 138.12 g/mol 182.17 g/mol
Polymerizability Readily polymerizes to form linear, rigid-rod polymers.Expected to polymerize, but the ortho-hydroxyl and ethoxy groups may introduce steric hindrance and affect chain packing.
Expected Polymer Properties High thermal stability, high mechanical strength, propensity for liquid crystalline phases.Potentially lower melting point and crystallinity, altered solubility, and modified liquid crystalline behavior compared to PHBA polymers.

Structural and Chemical Properties of the Monomers

The distinct functionalities and their positions on the benzene ring are the primary determinants of the monomers' reactivity and the subsequent polymer architecture.

G Chemical Structures cluster_0 4-Hydroxybenzoic Acid cluster_1 4-Ethoxy-2-hydroxybenzoic Acid 4HBA 4E2HBA

Figure 1: Chemical structures of 4-Hydroxybenzoic Acid and 4-Ethoxy-2-hydroxybenzoic Acid.

4-Hydroxybenzoic Acid (PHBA) is a well-established monomer in the synthesis of high-performance polymers, most notably liquid crystal polymers (LCPs) like Vectra™.[1] Its para-substituted, linear, and rigid structure is conducive to forming highly ordered polymer chains. The hydroxyl and carboxylic acid groups readily participate in polycondensation reactions, typically after acetylation of the hydroxyl group to prevent side reactions.[2]

4-Ethoxy-2-hydroxybenzoic Acid , on the other hand, presents a more complex structure. The presence of a bulky ethoxy group at the 4-position and a hydroxyl group at the 2-position (ortho to the carboxylic acid) introduces several key differences:

  • Steric Hindrance: The ortho-hydroxyl group and the ethoxy group can sterically hinder the approach of other monomers during polymerization, potentially affecting reaction kinetics and the achievable molecular weight of the polymer.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylic acid group. This can influence the acidity of the carboxylic acid and its reactivity during polymerization.

  • Chain Packing: The ethoxy group is significantly larger than a hydrogen atom, which will disrupt the close packing of polymer chains that is characteristic of poly(4-hydroxybenzoate). This is expected to lower the crystallinity and melting point of the resulting polymer.

Polymerization and Resulting Material Properties: A Comparative Analysis

The synthesis of aromatic polyesters from hydroxybenzoic acids typically involves a melt polycondensation process. The hydroxyl group is often acetylated to form an acetoxy derivative, which then reacts with the carboxylic acid group of another monomer, releasing acetic acid.[2]

G Melt Polycondensation Workflow Monomer Hydroxybenzoic Acid Derivative Acetylation Acetylation of Hydroxyl Group Monomer->Acetylation MeltPoly Melt Polycondensation (High Temperature & Vacuum) Acetylation->MeltPoly Polymer Aromatic Polyester MeltPoly->Polymer Byproduct Acetic Acid (removed) MeltPoly->Byproduct

Figure 2: Generalized workflow for the synthesis of aromatic polyesters from hydroxybenzoic acids.

Thermal Properties

Poly(4-hydroxybenzoate) (PHBA polymer) is known for its exceptional thermal stability. Homopolymers of PHBA have very high melting points, often decomposing before melting, which makes them difficult to process.[2] Therefore, PHBA is typically copolymerized with other monomers, such as 6-hydroxy-2-naphthoic acid, to lower the melting point and enable melt processing.[3] These copolymers exhibit a nematic liquid crystalline phase, which allows for the formation of highly oriented and strong materials.[4]

For a hypothetical poly(4-ethoxy-2-hydroxybenzoate) , the following thermal properties can be anticipated:

  • Lower Melting Temperature (Tm) and Glass Transition Temperature (Tg): The bulky ethoxy group will disrupt the regular packing of the polymer chains, leading to lower crystallinity and, consequently, a lower melting point. The increased flexibility of the ethoxy side chain compared to a simple hydroxyl group would also likely result in a lower glass transition temperature.

  • Altered Liquid Crystalline Behavior: While the rigid aromatic backbone is still present, the ethoxy group may interfere with the formation of a well-ordered liquid crystalline phase. The temperature range of any mesophase would likely be different from that of PHBA-based LCPs.

Table 1: Comparison of Expected Thermal Properties

PropertyPoly(4-hydroxybenzoate) (Homopolymer)Poly(4-ethoxy-2-hydroxybenzoate) (Hypothetical)Rationale for Difference
Melting Temperature (Tm) Very high (>500 °C, often decomposes)[2]LowerThe ethoxy group disrupts chain packing and reduces crystallinity.
Glass Transition Temp. (Tg) High (e.g., ~180 °C for some copolymers)[5]LowerIncreased chain flexibility due to the ethoxy side group.
Decomposition Temp. (Td) High (>450 °C)[5]Likely high, but potentially lower than PHBA polymerThe fundamental aromatic ester backbone remains, but the ethoxy group might offer a site for earlier thermal degradation.
Liquid Crystallinity Nematic phase in copolymers[4]Possible, but the mesophase range and order may be reduced.The ethoxy group may disrupt the long-range orientational order required for a stable liquid crystal phase.
Mechanical Properties

The excellent mechanical properties of PHBA-based LCPs are a direct result of the rigid-rod nature of the polymer chains and their ability to align in the liquid crystalline state, leading to a high degree of orientation in the final material.[6]

For a hypothetical poly(4-ethoxy-2-hydroxybenzoate) , the mechanical properties are expected to be different:

  • Lower Tensile Strength and Modulus: The reduced crystallinity and potential for less effective chain packing would likely lead to lower tensile strength and modulus compared to highly oriented PHBA-based polymers. The "defects" in packing introduced by the ethoxy groups would act as points of weakness.

  • Potentially Increased Ductility: A less crystalline and more amorphous polymer structure might allow for greater chain mobility, potentially leading to increased elongation at break and higher toughness.

Table 2: Comparison of Expected Mechanical Properties

PropertyPoly(4-hydroxybenzoate) Based LCPsPoly(4-ethoxy-2-hydroxybenzoate) (Hypothetical)Rationale for Difference
Tensile Strength Very HighLowerReduced crystallinity and chain packing efficiency.
Tensile Modulus Very HighLowerLess rigid polymer backbone due to the flexible ethoxy group and disrupted packing.
Elongation at Break LowPotentially HigherA more amorphous structure may allow for more chain slippage before failure.

Experimental Protocols

To empirically validate the hypothesized properties of poly(4-ethoxy-2-hydroxybenzoate) and conduct a direct comparison with poly(4-hydroxybenzoate), the following experimental workflows would be necessary.

Polymer Synthesis: Melt Polycondensation

Objective: To synthesize high molecular weight polyesters from both monomers under identical conditions for a valid comparison.

Step-by-Step Methodology:

  • Acetylation: Reflux the hydroxybenzoic acid monomer (either 4-hydroxybenzoic acid or 4-ethoxy-2-hydroxybenzoic acid) with an excess of acetic anhydride in an inert solvent like toluene for 2-4 hours. The resulting acetoxybenzoic acid is then isolated and purified.[1]

  • Polycondensation:

    • Place the dried acetoxybenzoic acid monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

    • Heat the vessel to a temperature above the monomer's melting point (e.g., 250-300 °C) under a slow stream of nitrogen to initiate the polycondensation, with the release of acetic acid.

    • After an initial period (e.g., 1-2 hours), gradually apply a vacuum to facilitate the removal of acetic acid and drive the polymerization reaction to completion.

    • Increase the temperature as the viscosity of the melt increases to maintain agitation.

    • The reaction is complete when the desired melt viscosity is achieved. The polymer is then cooled and collected.

G Experimental Workflow for Polymer Characterization cluster_0 Synthesis cluster_1 Characterization Polymerization Melt Polycondensation TGA Thermogravimetric Analysis (TGA) Polymerization->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polymerization->DSC Phase Transitions (Tg, Tm) POM Polarized Optical Microscopy (POM) Polymerization->POM Liquid Crystallinity Tensile Tensile Testing Polymerization->Tensile Mechanical Properties

Figure 3: A logical workflow for the synthesis and subsequent characterization of the polymers.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature (Td). Samples would be heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm). A heat-cool-heat cycle is typically employed to erase the thermal history of the material.

  • Polarized Optical Microscopy (POM): To observe the formation and texture of any liquid crystalline phases. The polymer is heated on a hot stage under a polarizing microscope, and the birefringence patterns are observed.

Mechanical Testing
  • Tensile Testing: To measure tensile strength, tensile modulus, and elongation at break. Polymer samples would be prepared in a standard geometry (e.g., dog-bone shape) and stretched at a constant rate until failure.

Conclusion and Future Outlook

4-Hydroxybenzoic acid is a cornerstone monomer for high-performance aromatic polyesters, lending itself to the creation of materials with exceptional thermal stability and mechanical strength due to its linear, rigid structure that promotes highly ordered states.

While experimental data is lacking, a thorough analysis of its chemical structure suggests that 4-Ethoxy-2-hydroxybenzoic acid, if used as a monomer, would likely produce polymers with significantly different properties. The presence of the ethoxy group is expected to disrupt the crystalline packing of the polymer chains, leading to lower melting points, reduced mechanical strength, and potentially altered liquid crystalline behavior. These modifications, however, could be advantageous for applications requiring improved processability or different solubility characteristics.

To fully unlock the potential of 4-Ethoxy-2-hydroxybenzoic acid in material science, further research is critically needed. A systematic study involving the synthesis and comprehensive characterization of its homopolymers and copolymers, directly comparing them to their 4-hydroxybenzoic acid-based counterparts, would provide invaluable data for the design of novel materials with a precisely tuned balance of thermal, mechanical, and processing properties.

References

  • Antonov, S., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2188. [Link]

  • Ghanem, M. A., et al. (2021). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 13(9), 1501. [Link]

  • Kricheldorf, H. R., & Schwarz, G. (2006). New polymer syntheses, 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Polymer, 47(1), 96-103. [Link]

  • Shilov, S. V., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1729. [Link]

  • Wikipedia contributors. (2023, December 14). Liquid-crystal polymer. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Giron, M., et al. (2012). Mechanism Studies of LCP Synthesis. International Journal of Molecular Sciences, 13(8), 9694–9719. [Link]

  • Antonov, S., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2188. [Link]

  • Bhowmik, A. K., & Kabir, H. (Eds.). (2012). Handbook of thermoplastics. CRC press.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70971, 4-Ethoxy-2-hydroxybenzoic acid. Retrieved January 26, 2026, from [Link].

  • Pschorn, T., et al. (2022). Impact of enzymatically synthesized aliphatic–aromatic polyesters with increased hydroxyl group content on coating properties. Progress in Organic Coatings, 171, 107055. [Link]

  • Siracusa, V., et al. (2001). Synthesis and Thermal Behavior of Poly(2-hydroxyethoxybenzoate) and Its Copolyesters with ε-caprolactone. Macromolecular Chemistry and Physics, 202(18), 3443-3450. [Link]

  • U.S. Patent No. 3,759,870. (1973). Polyester based on hydroxybenzoic acids.
  • Wunderlich, B., et al. (1993). The phase diagram of poly(4-hydroxybenzoic acid) and poly(2,6-hydroxynaphthoic acid) and their copolymers from X-ray diffraction and thermal analysis. Journal of Polymer Science Part B: Polymer Physics, 31(11), 1545-1559. [Link]

  • Ghanem, M. A., et al. (2021). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 13(9), 1501. [Link]

  • National Institute of Standards and Technology. (n.d.). p-Hydroxybenzoic acid. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • Patil, A. O., & Prajapati, D. G. (2012). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. Journal of Chemical Sciences, 124(5), 1089-1097. [Link]

  • Giron, M., et al. (2012). Mechanism Studies of LCP Synthesis. International Journal of Molecular Sciences, 13(8), 9694–9719. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Ethoxy-2-hydroxybenzoic Acid Quantification

Executive Summary: The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents a comprehensive, scientifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents a comprehensive, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Ethoxy-2-hydroxybenzoic acid. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, this document provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring the resulting analytical method is not only compliant but also scientifically sound and fit for its intended purpose. The guide establishes a self-validating system where each parameter—from specificity to robustness—is rigorously tested against internationally recognized acceptance criteria, ensuring data integrity and trustworthiness.

Introduction: The Analyte and the Imperative for a Validated Method

4-Ethoxy-2-hydroxybenzoic acid is a salicylic acid derivative. Like its parent compound, it possesses a chemical architecture amenable to chromatographic analysis. Accurate quantification is critical in various stages of pharmaceutical development, from synthesis reaction monitoring to final product assay. An unvalidated analytical method yields data that is scientifically indefensible and cannot be trusted for decision-making. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide provides the framework to establish that suitability through empirical evidence, following the globally accepted ICH Q2(R1) guideline[1][2][3].

Analyte Profile: 4-Ethoxy-2-hydroxybenzoic Acid

Understanding the analyte's physicochemical properties is the first step in sound method development. 4-Ethoxy-2-hydroxybenzoic acid is an aromatic carboxylic acid. Its structure contains a benzene ring, which is a strong chromophore, making it ideal for UV detection in HPLC.

Caption: Chemical structure and key functional groups of 4-Ethoxy-2-hydroxybenzoic acid.

The Analytical Technique: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the most popular technique for the analysis of phenolic acids due to its high resolution, sensitivity, and reproducibility[4]. A reverse-phase (RP) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 4-Ethoxy-2-hydroxybenzoic acid, being a moderately polar molecule, will be retained on the column and can be eluted by a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol. The acidic mobile phase (e.g., using phosphoric acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, sharp peak shape and consistent retention time.

The Validation Workflow: A Systematic Approach Based on ICH Q2(R1)

Method validation is a systematic process. The following workflow illustrates the logical progression of experiments designed to demonstrate that the analytical method is fit for its intended purpose.

Caption: The sequential workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Experimental Protocol for Method Validation

This section details the step-by-step methodologies for validating the HPLC method.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or trifluoroacetic acid (TFA).

  • Reference Standard: A well-characterized reference standard of 4-Ethoxy-2-hydroxybenzoic acid with a certificate of analysis.

Proposed Chromatographic Conditions

This serves as a starting point and would be optimized during method development.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., ~300 nm).

  • Injection Volume: 10 µL

System Suitability Testing (SST)

Causality: Before any validation experiments, the suitability of the chromatographic system must be verified. SST ensures that the equipment, electronics, and analytical operations constitute an integral system that is adequate for the analysis[5]. It is a non-negotiable prerequisite for any valid chromatographic work.

Protocol:

  • Prepare a standard solution of 4-Ethoxy-2-hydroxybenzoic acid at the target test concentration (e.g., 100 µg/mL).

  • Inject this solution five or six replicate times[5].

  • Calculate the key SST parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0[6]Measures peak symmetry. A high tailing factor can indicate poor column performance or undesirable secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness. Higher plate counts lead to better resolution.
% RSD of Peak Area ≤ 2.0%[6]Demonstrates the precision of the autosampler and detector response for replicate injections.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump's flow rate delivery.
Validation Parameters: Protocols and Acceptance Criteria

The following experiments are designed to meet the requirements for a quantitative assay of a bulk substance as outlined in the ICH Q2(R1) guideline[1].

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This ensures that the peak response is solely from the analyte of interest.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Blank Analysis: Inject the diluent (mobile phase or a suitable solvent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze the stressed samples and the unstressed standard.

  • Use a PDA detector to perform peak purity analysis on the analyte peak in the stressed samples.

Acceptance Criteria:

  • The analyte peak should be resolved from all degradation peaks (Resolution > 2).

  • The peak purity analysis should pass (e.g., purity angle < purity threshold), indicating the peak is spectrally homogeneous.

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[1].

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning the expected working range. For an assay, this is typically 80% to 120% of the target test concentration[1].

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995.

  • The plot should be visually linear.

  • The y-intercept should be close to zero.

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples to which a known amount of analyte has been added (spiked samples).

Protocol:

  • Prepare samples (e.g., a placebo matrix or blank solution) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: %RSD ≤ 2.0%.

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. While not strictly required for an assay method, they are good practice to establish the method's capabilities.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3:1.

  • LOQ: S/N ≥ 10:1 with acceptable precision.

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, temperature ± 2 °C).

  • Analyze a standard solution under each modified condition and evaluate the effect on SST parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability parameters must pass under all varied conditions.

  • The changes in results should be minimal, demonstrating the method is reliable for routine use.

Data Summary and Comparison

The results of the validation study should be compiled into clear summary tables to compare against the pre-defined acceptance criteria.

Table 1: Example Summary of Validation Results vs. Acceptance Criteria

Validation ParameterAcceptance CriterionExample ResultPass/Fail
Specificity Peak Purity > 990, Resolution > 2Purity = 998, Resolution = 4.5Pass
Linearity (r²) ≥ 0.9950.9998Pass
Range 80-120% of Test Concentration50-150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.7% (mean)Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.10%Pass
LOQ S/N ≥ 10, %RSD ≤ 10%S/N = 11.2, %RSD = 4.5%Pass
Robustness SST must passAll SST criteria metPass

Conclusion: A Fit-for-Purpose Analytical Method

By systematically executing the protocols described and demonstrating that all performance characteristics meet the stringent, internationally recognized acceptance criteria, the HPLC method for the quantification of 4-Ethoxy-2-hydroxybenzoic acid is considered validated. The data generated provides a high degree of assurance that the method is specific, linear, accurate, precise, and robust for its intended application. This self-validating system of experiments provides the necessary scientific evidence to support its use in a regulated environment, ensuring the quality and integrity of the analytical data produced.

References

  • ICH Guideline Q14: Analytical Procedure Development. (2022). European Medicines Agency. [Link]

  • Nawrocka, A., et al. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Acta Physiologiae Plantarum. [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Barros, L., et al. (2012). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. Food Chemistry. [Link]

  • Sharma, S., et al. (2018). HPLC Calibration Process Parameters in Terms of System Suitability Test. Research & Reviews: A Journal of Pharmaceutical Science. [Link]

  • PubChem. 4-Ethyl-2-hydroxybenzoic acid. National Institutes of Health. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Waters Corporation. (2020). System Suitability Requirements for a USP HPLC Method. [Link]

  • Chromatography Today. (2014). System Suitability. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2-hydroxybenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.